Cas no 346583-86-6 (N-(4-Aminophenyl)-2-phenylacetamide)

N-(4-Aminophenyl)-2-phenylacetamide is a synthetic organic compound featuring both amide and aromatic amine functional groups. Its structure, incorporating a phenylacetamide moiety linked to a para-aminophenyl group, makes it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound exhibits stability under standard conditions and demonstrates compatibility with further functionalization, enabling its use in the development of dyes, agrochemicals, and bioactive molecules. Its well-defined reactivity profile, particularly at the amine and amide sites, allows for selective modifications, supporting applications in heterocyclic chemistry and drug discovery. The product is typically supplied with high purity, ensuring reliable performance in research and industrial processes.
N-(4-Aminophenyl)-2-phenylacetamide structure
346583-86-6 structure
Product Name:N-(4-Aminophenyl)-2-phenylacetamide
CAS No:346583-86-6
MF:C14H14N2O
MW:226.273763179779
CID:852904
Update Time:2026-04-29

N-(4-Aminophenyl)-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, N-(4-aminophenyl)-
    • N-(4-Aminophenyl)-2-phenylacetamide
    • 1-(4-aminophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone
    • 1-(4-aminophenyl)-2-imidazol-1-ium-1-ylethanone
    • AC1L1F86
    • AC1Q2961
    • ACETOPHENONE, 4'-AMINO-2-(1-IMIDAZOLYL)-, HYDROCHLORIDE
    • chloride
    • LS-13367
    • methane
    • N-((4-Aminobenzoyl)methyl)imidazole hydrochloride
    • N-(4-Aminophenacyl)imidazole hydrochloride
    • N-(4-Amino-phenyl)-2-phenyl-acetamide
    • Inchi: InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
    • InChI Key: LLIVNUAEZMDIOP-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 226.11100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 55.12000
  • LogP: 3.10420

N-(4-Aminophenyl)-2-phenylacetamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(4-Aminophenyl)-2-phenylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(4-Aminophenyl)-2-phenylacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:346583-86-6)N-(4-Aminophenyl)-2-phenylacetamide
Order Number:A1233315
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:29
Price ($):160
Email:sales@amadischem.com

N-(4-Aminophenyl)-2-phenylacetamide Related Literature

Additional information on N-(4-Aminophenyl)-2-phenylacetamide

Introduction to N-(4-Aminophenyl)-2-phenylacetamide (CAS No. 346583-86-6)

N-(4-Aminophenyl)-2-phenylacetamide, identified by its CAS number 346583-86-6, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its potential applications in drug development and its structural features that make it a promising candidate for further research.

The molecular structure of N-(4-Aminophenyl)-2-phenylacetamide consists of a phenyl ring substituted with an amine group at the 4-position and an acetamide moiety at the 2-position. This particular arrangement of functional groups contributes to its unique chemical properties, making it a versatile building block for various synthetic applications. The presence of both an amine and an acetamide group suggests that this compound may exhibit both basic and acidic characteristics, which could be exploited in pharmaceutical formulations.

In recent years, there has been growing interest in exploring the pharmacological properties of N-(4-Aminophenyl)-2-phenylacetamide. Researchers have been particularly intrigued by its potential role in the development of novel therapeutic agents. For instance, studies have indicated that this compound may possess anti-inflammatory, analgesic, and even anticancer properties. These findings are based on preliminary in vitro and in vivo experiments that suggest the compound can interact with various biological targets, modulating pathways involved in disease processes.

The synthesis of N-(4-Aminophenyl)-2-phenylacetamide is another area of active research. The compound can be synthesized through multiple routes, each with its own advantages and challenges. One common approach involves the condensation of 4-aminophenol with 2-phenylacetonitrile, followed by hydrolysis to form the acetamide derivative. This method is favored for its simplicity and the availability of starting materials. However, optimization of reaction conditions is crucial to ensure high yield and purity.

The pharmacokinetic profile of N-(4-Aminophenyl)-2-phenylacetamide is also a subject of interest. Understanding how the body processes this compound is essential for developing effective dosing regimens and predicting potential side effects. Preliminary studies have shown that the compound exhibits moderate solubility in water and oil, suggesting it may have good bioavailability when administered orally or intravenously. Additionally, its metabolic stability appears to be favorable, which could enhance its therapeutic efficacy.

In the context of drug discovery, N-(4-Aminophenyl)-2-phenylacetamide serves as a valuable scaffold for designing new molecules with improved pharmacological properties. By modifying its structure, researchers can fine-tune its activity against specific targets while minimizing side effects. For example, incorporating additional functional groups or altering the substitution pattern on the phenyl rings could enhance binding affinity or selectivity.

The role of computational chemistry in studying N-(4-Aminophenyl)-2-phenylacetamide cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions, optimize synthetic routes, and simulate pharmacokinetic behavior without the need for extensive experimental work. These tools have been instrumental in accelerating the drug discovery process and reducing costs associated with traditional approaches.

The future prospects for N-(4-Aminophenyl)-2-phenylacetamide are promising. As research continues to uncover new applications and refine synthetic methodologies, this compound is likely to play an increasingly important role in pharmaceutical development. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:346583-86-6)N-(4-Aminophenyl)-2-phenylacetamide
A1233315
Purity:99%
Quantity:1g
Price ($):160
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